molecular formula C12H22O2 B2419853 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol CAS No. 2154-14-5

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol

Cat. No.: B2419853
CAS No.: 2154-14-5
M. Wt: 198.306
InChI Key: LDOYBNYRDULLBC-UHFFFAOYSA-N
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Description

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol is a specialty chemical compound with the molecular formula C12H22O2 and a molecular weight of 198.30 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol typically involves the ethynylation of methylheptenone with acetylene in the presence of potassium hydroxide and liquid ammonia . The gas mixture is compressed to 2.0–2.5 MPa by a compressor, liquefied in a high-position cooling tower, and then introduced into the reaction tower through a bottom discharge pipe. A methylheptene solution containing potassium hydroxide is introduced into the reaction tower through a metering pump .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce different alcohols or alkanes.

Scientific Research Applications

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances and other specialty chemicals

Mechanism of Action

The mechanism of action of 7-Ethoxy-3,7-dimethyloct-1-yn-3-ol involves its interaction with specific molecular targets and pathways. Its effects are mediated through binding to enzymes or receptors, altering their activity and leading to various biochemical outcomes. Detailed studies on its molecular targets and pathways are still ongoing, but it is known to influence metabolic processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,7-Dimethyloct-6-en-1-yn-3-ol:

    3,7-Dimethyloct-6-en-1-yn-3-yl acetate: Another related compound with an acetate group instead of the ethoxy group.

Uniqueness

7-Ethoxy-3,7-dimethyloct-1-yn-3-ol is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

7-ethoxy-3,7-dimethyloct-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-6-12(5,13)10-8-9-11(3,4)14-7-2/h1,13H,7-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOYBNYRDULLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)CCCC(C)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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